molecular formula C21H19N3O3S2 B3015685 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-14-7

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B3015685
CAS RN: 912624-14-7
M. Wt: 425.52
InChI Key: SHXMYXNQILOIRA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659. In

Scientific Research Applications

  • Photodynamic Therapy Applications :

    • A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variants of benzenesulfonamide, exhibit properties useful for photodynamic therapy, such as high singlet oxygen quantum yield, which is essential for cancer treatment in photodynamic therapy. This implies that benzenesulfonamide derivatives could potentially be used as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Anticonvulsant Activities :

    • Farag et al. (2012) synthesized several heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Among these compounds, a derivative closely related to the target compound showed significant anticonvulsive effects, suggesting potential applications in anticonvulsant therapy (Farag et al., 2012).
  • Antimicrobial Properties :

    • Wardkhan et al. (2008) studied the antimicrobial activities of thiazole and its fused derivatives. The research found that certain synthesized derivatives, which are structurally similar to the target compound, exhibited antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008).

properties

IUPAC Name

2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-16-11-10-15(13-14(16)2)20-23-17-7-6-12-22-21(17)28-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXMYXNQILOIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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